molecular formula C14H10F11NO B14163341 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide CAS No. 70414-01-6

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide

Cat. No.: B14163341
CAS No.: 70414-01-6
M. Wt: 417.22 g/mol
InChI Key: RYQZIXCMWPWVAD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield an ether, while reaction with an amine may produce a substituted amide.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

Uniqueness

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide stands out due to its specific combination of fluorine atoms and the phenylethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

70414-01-6

Molecular Formula

C14H10F11NO

Molecular Weight

417.22 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C14H10F11NO/c15-10(16,9(27)26-7-6-8-4-2-1-3-5-8)11(17,18)12(19,20)13(21,22)14(23,24)25/h1-5H,6-7H2,(H,26,27)

InChI Key

RYQZIXCMWPWVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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